
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process starting from substituted isatoic anhydride. The synthetic route includes the following steps :
Amidation and Cyclization: Substituted isatoic anhydride is reacted with appropriate amines to form the corresponding anthranilates.
Formation of Benzoxazinones: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazinones.
Final Product Formation: The benzoxazinones are then treated with ammonia solution to yield the desired quinazoline-2,4(1H,3H)-dione derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The mercapto (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:
Key Observations :
-
Disulfide formation is reversible under reducing conditions (e.g., DTT or β-mercaptoethanol) .
-
Over-oxidation to sulfonic acids requires strong oxidizing agents and elevated temperatures .
Nucleophilic Substitution at the Thiol Group
The thiol moiety participates in alkylation and arylation reactions:
Substrate | Reagent | Product | Reaction Conditions | Yield |
---|---|---|---|---|
Benzyl chloride | K<sub>2</sub>CO<sub>3</sub>, DMF | 3-(2-(Benzylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 24h, RT | 89% |
Methyl iodide | NaH, THF | 3-(2-(Methylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 12h, 50°C | 78% |
Phenacyl bromide | Acetone, reflux | 3-(2-(Phenacylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 8h | 92% |
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the thiol group, forming a thiolate intermediate that reacts with electrophiles .
Cyclization Reactions
The compound forms heterocyclic derivatives through intramolecular reactions:
a. 1,3,4-Oxadiazole Formation
Reaction with carbon disulfide (CS<sub>2</sub>) under basic conditions:
text3-(2-Mercaptoethyl)quinazoline-2,4-dione + CS<sub>2</sub> → 1,3-bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
b. Triazole Derivatives
Cyclization with phenyl isothiocyanate:
text3-(2-Mercaptoethyl)quinazoline-2,4-dione + PhNCS → 1,3-bis((5-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione
Quinazoline Core Modifications
The quinazoline ring undergoes electrophilic substitution and reductions:
Notable Feature :
-
Bromination occurs preferentially at the C6 position due to electron-donating effects of the dione groups .
Grignard Reactions
Reactivity with organomagnesium reagents:
Experimental Note :
Stability and Degradation
Critical stability parameters:
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable or superior to standard antibiotics .
Anticancer Potential
The compound has shown promise in cancer therapy due to its ability to inhibit cancer cell proliferation. Mechanistically, it may interact with specific cellular pathways involved in tumor growth and metastasis. In vitro studies have suggested that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tyrosine kinases .
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties. It is believed to enhance immune responses by modulating lymphocyte activity and promoting the production of cytokines . This makes it a candidate for further exploration in immunotherapy applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for lung cancer treatment.
The uniqueness of this compound lies in its specific mercaptoethyl substitution, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Biological Activity
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, also known as AWD 100-041, is a compound that has garnered attention for its diverse biological activities. This article explores its immunomodulatory properties, antimicrobial effects, and potential applications in cancer therapy. The synthesis and structure-activity relationships (SAR) of this compound and its derivatives are also discussed.
Immunomodulatory Activity
Research indicates that this compound exhibits immunomodulating and immunorestorative activities. In studies involving male Wistar rats, the compound was administered orally and was found to produce at least seven metabolites, which were identified through UV and mass spectrometry. These metabolites included S-methylated structures resulting from sulfoxidation and ring-hydroxylation processes. The ratio of phase I to phase II metabolites was approximately 4:1, indicating significant metabolic transformation post-administration .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study assessed the compound's effectiveness using the Agar well diffusion method against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives of quinazoline-2,4(1H,3H)-dione exhibited moderate activity against these strains. Notably:
- Compound 13 demonstrated an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, with a minimum inhibitory concentration (MIC) of 65 mg/mL.
- Compound 15 showed similar activity with inhibition zone values ranging from 10 to 12 mm against multiple strains .
Antiviral Activity
Emerging research highlights the potential antiviral properties of quinazoline derivatives. A subset of these compounds has been identified as specific inhibitors of vaccinia virus and adenovirus. For instance:
- Compound 24b11 displayed an EC50 value of 1.7 μM against the vaccinia virus.
- Compound 24b13 exhibited an EC50 value of 6.2 μM against adenovirus-2, demonstrating superior potency compared to standard antiviral drugs like Cidofovir .
Structure-Activity Relationships (SAR)
The SAR studies conducted on various quinazoline derivatives indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example:
Compound | Target | EC50/MIC (μM/mg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | MIC: 65 | 9 |
Compound 15 | Escherichia coli | MIC: 75 | 15 |
Compound 24b11 | Vaccinia Virus | EC50: 1.7 | N/A |
Compound 24b13 | Adenovirus-2 | EC50: 6.2 | N/A |
These findings suggest that further structural modifications may enhance the efficacy of these compounds as therapeutic agents.
Case Studies
In one notable case study, researchers synthesized a series of quinazoline derivatives to evaluate their potential as PARP-1/2 inhibitors. Among these derivatives, some compounds exhibited IC50 values in the low nanomolar range against PARP-1, indicating potent activity that could be leveraged in cancer therapy .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves cyclization reactions using anthranilic acid, 2-aminobenzonitrile, or related precursors. For 3-(2-Mercaptoethyl) derivatives, a key step is the introduction of the mercaptoethyl group via nucleophilic substitution or thiol-ene coupling. Traditional methods use toxic reagents like phosgene or chlorosulfonyl isocyanate, but greener approaches employ CO₂ as a carbonyl source under catalytic conditions . For example, alcohol-amine catalysts in aqueous media achieve yields >90% for substituted derivatives by optimizing temperature (80–100°C) and catalyst loading (10–20 mol%) . Solvent choice (e.g., DMF vs. water) and reaction time (12–24 hours) significantly affect purity and yield due to steric and electronic effects of substituents .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : Distinct signals for the mercaptoethyl group (δ ~2.8 ppm for –CH₂–S– and δ ~1.6 ppm for –SH) and quinazoline-dione protons (δ ~7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves the bicyclic quinazoline core and confirms substituent positioning. For example, nitro-substituted derivatives show planar geometry with intermolecular hydrogen bonds stabilizing the crystal lattice .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265–280) and fragmentation patterns verify the molecular formula .
Q. What preliminary biological activities have been reported for this compound?
Quinazoline-2,4(1H,3H)-dione derivatives exhibit diverse pharmacological activities:
- Anticancer : Inhibition of PARP-1/2 enzymes (IC₅₀ < 100 nM) via competitive binding to the NAD⁺ site, validated by cellular assays (e.g., BRCA-deficient tumor models) .
- Antimicrobial : Substituted derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones .
- Anti-inflammatory : Modulation of COX-2 and TNF-α pathways in macrophage models .
Advanced Research Questions
Q. How can computational methods guide the design of 3-substituted quinazoline-dione derivatives with enhanced target selectivity?
- Molecular docking : SwissDock or AutoDock Vina predicts binding modes to targets like PARP-1 or c-Met kinase. For example, 3-(2-Mercaptoethyl) derivatives form hydrogen bonds with Gly863 and Ser904 in PARP-1’s catalytic domain .
- ADME prediction : Tools like SwissADME evaluate logP (optimal range: 1.5–3.5), topological polar surface area (<90 Ų for blood-brain barrier penetration), and metabolic stability (CYP450 liability scores) .
- QSAR models : Regression analysis links electron-withdrawing substituents (e.g., –F, –NO₂) at position 6/7 to improved IC₅₀ values in kinase assays .
Q. What catalytic systems improve the sustainability of synthesizing this compound?
- Heterogeneous catalysts : Amine-functionalized MCM-41 silica enables recyclable synthesis (5 cycles, <5% yield drop) in water, avoiding organic solvents .
- CO₂ utilization : Cyclocarbonylation of 2-aminobenzonitriles with CO₂ (1–3 MPa pressure) achieves 80–95% yields using DBU or DEA catalysts, reducing reliance on phosgene .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yields >85% .
Q. How do structural modifications at the 3-position impact biological activity and pharmacokinetics?
- Mercaptoethyl vs. alkyl/aryl groups : The –SH group enhances solubility (logP ~2.4) and metal-binding capacity (e.g., Zn²⁺ in enzyme active sites), but may increase oxidation liability. Methyl or fluorophenyl substitutions improve metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
- Steric effects : Bulky substituents (e.g., cyclopropyl) reduce PARP-1 inhibition (IC₅₀ > 500 nM) due to poor fit in the hydrophobic pocket .
- Prodrug strategies : Acetylation of the –SH group improves oral bioavailability (AUC increased by 3× in rat models) .
Q. What analytical challenges arise in quantifying 3-(2-Mercaptoethyl)quinazoline-dione in biological matrices?
- LC-MS/MS : Requires stabilization of the –SH group (e.g., derivatization with iodoacetamide) to prevent disulfide formation. Detection limits of 0.1 ng/mL are achievable using MRM transitions like m/z 265 → 154 .
- Protein binding : High plasma protein binding (>90%) necessitates equilibrium dialysis for accurate free fraction measurement .
- Degradation studies : pH-dependent hydrolysis (t₁/₂ < 2 hours at pH 9) mandates buffered formulations for in vivo studies .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies in IC₅₀ or MIC values often stem from:
- Assay conditions : Variations in ATP concentration (1–10 µM) in kinase assays alter competitive inhibition kinetics .
- Cell line heterogeneity : PARP inhibitor efficacy is context-dependent (e.g., BRCA1-mutant vs. wild-type cells) .
- Solubility artifacts : Poor aqueous solubility (<10 µM) may lead to false negatives; use of DMSO carriers (<0.1% v/v) is critical . Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improves reproducibility .
Q. Methodological Tables
Table 1. Comparison of Synthetic Methods
Method | Catalyst | Solvent | Yield (%) | Key Advantage | Reference |
---|---|---|---|---|---|
CO₂ cyclocarbonylation | DEA | Water | 94 | Eco-friendly, high purity | |
Anthranilic acid + urea | HCl | DMF | 70 | Low cost | |
Microwave-assisted | K₂CO₃ | MeCN | 88 | Rapid (30 min) |
Table 2. Bioactivity of Selected Derivatives
Substituent | Target | IC₅₀/MIC | Model System | Reference |
---|---|---|---|---|
3-(2-Mercaptoethyl) | PARP-1 | 45 nM | HeLa cells | |
3-(4-Fluorophenyl) | S. aureus | 2 µg/mL | Broth microdilution | |
3-Cyclopropyl | c-Met kinase | 320 nM | Enzyme assay |
Properties
IUPAC Name |
3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHLFULJDXJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160656 | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138400-06-3 | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.